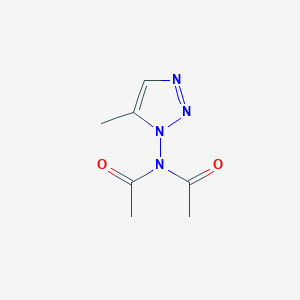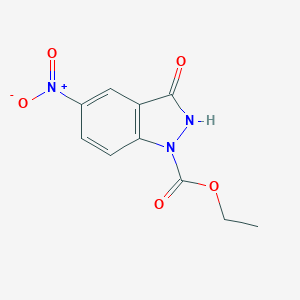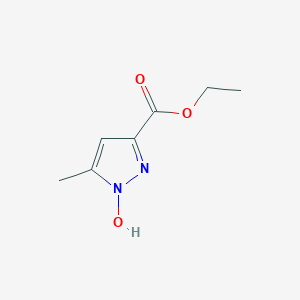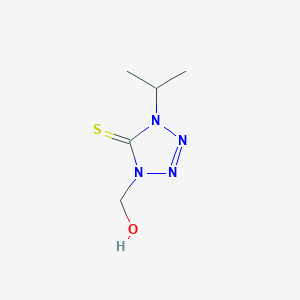
N-acetyl-N-(5-methyltriazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N-(5-methyltriazol-1-yl)acetamide, also known as AMTAC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of acetamide and contains a triazole ring, which gives it unique properties that make it an interesting subject for further investigation.
Wirkmechanismus
The mechanism of action of N-acetyl-N-(5-methyltriazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative diseases.
Biochemische Und Physiologische Effekte
N-acetyl-N-(5-methyltriazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects in scientific research. These include the inhibition of cell growth and the induction of apoptosis in cancer cells, the protection of neurons in neurodegenerative diseases, and the improvement of cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-acetyl-N-(5-methyltriazol-1-yl)acetamide in scientific research is its unique properties, which make it a promising candidate for the development of new therapies for cancer and neurodegenerative diseases. However, one limitation of using N-acetyl-N-(5-methyltriazol-1-yl)acetamide in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and study subjects.
Zukünftige Richtungen
There are many potential future directions for research on N-acetyl-N-(5-methyltriazol-1-yl)acetamide. Some possible areas of investigation include:
- Further studies on the mechanism of action of N-acetyl-N-(5-methyltriazol-1-yl)acetamide and its effects on specific signaling pathways and enzymes involved in cancer and neurodegenerative diseases.
- Development of new therapies for cancer and neurodegenerative diseases based on the properties of N-acetyl-N-(5-methyltriazol-1-yl)acetamide.
- Investigation of the potential use of N-acetyl-N-(5-methyltriazol-1-yl)acetamide as a diagnostic tool for cancer and neurodegenerative diseases.
- Exploration of the potential side effects of N-acetyl-N-(5-methyltriazol-1-yl)acetamide and ways to mitigate these effects in order to improve its safety and efficacy as a therapeutic agent.
Conclusion
In conclusion, N-acetyl-N-(5-methyltriazol-1-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its unique properties make it a promising candidate for the development of new therapies for cancer and neurodegenerative diseases, and further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of N-acetyl-N-(5-methyltriazol-1-yl)acetamide involves the reaction of acetic anhydride with 5-methyl-1H-1,2,3-triazole-4-carboxamide in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of N-acetyl-N-(5-methyltriazol-1-yl)acetamide, which can be purified and isolated for further use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-acetyl-N-(5-methyltriazol-1-yl)acetamide has been studied for its potential application in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, N-acetyl-N-(5-methyltriazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This makes it a promising candidate for the development of new cancer therapies.
In Alzheimer's disease research, N-acetyl-N-(5-methyltriazol-1-yl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models. This suggests that it may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
181756-73-0 |
|---|---|
Produktname |
N-acetyl-N-(5-methyltriazol-1-yl)acetamide |
Molekularformel |
C7H10N4O2 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
N-acetyl-N-(5-methyltriazol-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O2/c1-5-4-8-9-11(5)10(6(2)12)7(3)13/h4H,1-3H3 |
InChI-Schlüssel |
SBSHEAXEQQVHPM-UHFFFAOYSA-N |
SMILES |
CC1=CN=NN1N(C(=O)C)C(=O)C |
Kanonische SMILES |
CC1=CN=NN1N(C(=O)C)C(=O)C |
Synonyme |
Acetamide, N-acetyl-N-(5-methyl-1H-1,2,3-triazol-1-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)






